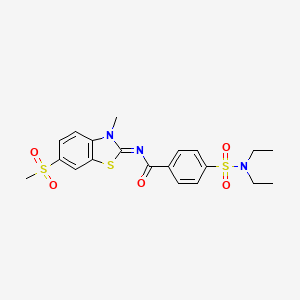

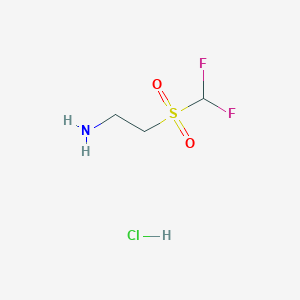

![molecular formula C12H17N3O6S B2916295 (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid CAS No. 503615-91-6](/img/structure/B2916295.png)

(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of amino acids, specifically a hexanoic acid (a six-carbon chain fatty acid) with additional functional groups . It contains an amino group (NH2), a sulfonylamino group (S(=O)2NH2), and a nitrophenyl group (C6H4NO2), which are attached to the hexanoic acid backbone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, new urea derivatives have been synthesized from (1S,2S)-2-Amino-1-(4-Nitrophenyl)-1,3-Propanediol .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The exact structure could be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The compound, due to its functional groups, might participate in a variety of chemical reactions. For instance, sulfonic acid-functionalized compounds have been studied in transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been characterized by their molecular weight, density, boiling point, and solubility .Aplicaciones Científicas De Investigación

Synthesis and DNA Interaction

The preparation of compounds like 6-(9-acridinylamino)hexanoic acid and N alpha-Fmoc-N epsilon-(4-nitrophenylsulfonyl)-L-lysine showcases the utility of (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid derivatives in solid-phase peptide synthesis. These compounds, due to their DNA affinity, possibly through intercalation, grant peptides the ability to act as "photonucleases," which are critical in studying DNA cleavage under photoinduced conditions (Karup, Meldal, Nielsen, & Buchardt, 2009).

Development of Bioactive Compounds

The synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes, using benzenesulfinic acid, leads to important building blocks for the creation of biologically active compounds. These building blocks are instrumental in the preparation of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, highlighting the compound's role in developing new therapeutic agents (Foresti, Palmieri, Petrini, & Profeta, 2003).

Novel Amino Acids Synthesis

The compound is used in creating N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives, offering a new route to synthesize non-natural amino acids. These amino acids, incorporating N-ethyl and α,β-dehydro moieties, expand the toolkit for designing peptides with unique structural and functional properties, useful in both research and therapeutic applications (Monteiro, Kołomańska, & Suárez, 2010).

Chemical Modification and Corrosion Inhibition

Schiff's bases derived from lysine and various aldehydes, including 2-amino-6-(2-hydroxybenzelideneamino)hexanoic acid and related compounds, serve as green corrosion inhibitors for mild steel. This application signifies the compound's relevance in materials science, demonstrating its versatility beyond biological contexts (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6S/c13-9(12(16)17)5-3-4-8-14-22(20,21)11-7-2-1-6-10(11)15(18)19/h1-2,6-7,9,14H,3-5,8,13H2,(H,16,17)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCERZLDCMJNFOW-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

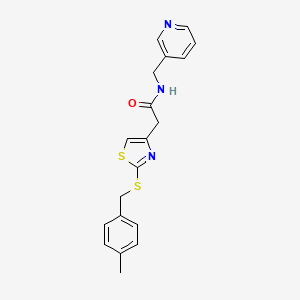

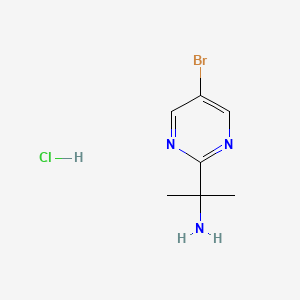

![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)

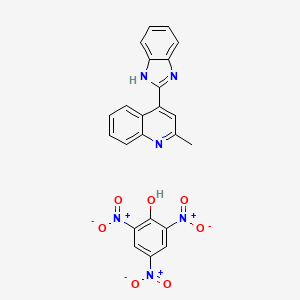

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)

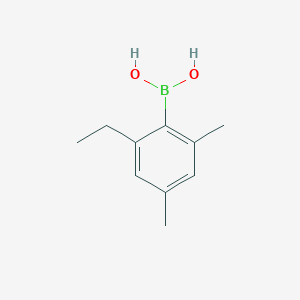

![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2916224.png)

![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)

![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)

![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2916231.png)